2,6-Dimethylquinolin-5-amine
Overview
Description
2,6-Dimethylquinolin-5-amine is a heterocyclic organic compound with the chemical formula C11H12N2. It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 6, and an amine group at position 5 on the quinoline ring.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, contributing to their diverse therapeutic profiles .
Mode of Action
Quinoline and its derivatives are known to interfere with the ability of certain parasites to break down and digest hemoglobin . This interference could potentially lead to the death of the parasite, thereby exhibiting anti-parasitic activity.
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
It has been suggested that quinoline amines may exhibit anticancer activity, potentially due to their interaction with the pi3k/akt/mtor signaling pathway, which plays a role in cell proliferation and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylquinolin-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the binding of this compound to the heme group of the enzyme, affecting its catalytic activity. Additionally, this compound has been observed to interact with certain kinases, influencing phosphorylation processes that are vital for cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, thereby modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns. The molecular interactions of this compound often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties . In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound in cell cultures has shown that it can induce adaptive responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular resilience and modulating metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range triggers a significant biological response, highlighting the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can alter the biological activity and toxicity of this compound. Additionally, the compound may influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the mitochondria may enhance its role in modulating oxidative phosphorylation and mitochondrial metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-5-amine typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods: Industrial production of this compound often involves green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration are common substitution reactions, often facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2,6-Dimethylquinolin-5-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Aminoquinoline
- 4-Aminoquinoline
- 2,4-Dimethylquinoline
Comparison: 2,6-Dimethylquinolin-5-amine is unique due to the specific positioning of its methyl and amine groups, which can influence its chemical reactivity and biological activity. Compared to 2-Aminoquinoline and 4-Aminoquinoline, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2,6-dimethylquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOWWYMHNQEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407669 | |
Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-59-8 | |
Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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